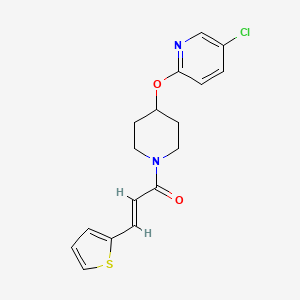
(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound notable for its potential pharmacological applications, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes:
- A chloropyridine moiety
- A piperidine ring
- A thiophene group
This complex structure contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₂S |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 1428381-74-1 |
The primary biological target of this compound is the G-protein-coupled receptor 119 (GPR119) . As an agonist of GPR119, the compound activates several key signaling pathways:
- Insulin Signaling Pathway : Enhances insulin secretion from pancreatic beta cells.
- Incretin Signaling Pathway : Promotes the secretion of GLP-1 (glucagon-like peptide 1) from the gastrointestinal tract.
These pathways collectively contribute to the regulation of plasma glucose levels, indicating the compound's potential role in treating type 2 diabetes.
Pharmacokinetics
Research indicates that this compound exhibits dose-dependent pharmacokinetics. In clinical studies involving healthy subjects, an increase in exposure was observed with ascending doses, suggesting a favorable absorption profile.
Antidiabetic Effects
The activation of GPR119 leads to enhanced glucose-dependent insulin release and increased GLP-1 secretion, which are crucial for maintaining glucose homeostasis. This mechanism positions the compound as a promising candidate for developing new antidiabetic therapies.
Other Potential Activities
While primarily studied for its antidiabetic properties, there is potential for broader applications:
- Neuroprotective Effects : Some studies suggest that GPR119 activation may also confer neuroprotective benefits, although more research is needed in this area.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
- Clinical Trials : Early-phase clinical trials have demonstrated that compounds targeting GPR119 can significantly improve glycemic control in patients with type 2 diabetes.
- In Vitro Studies : Laboratory studies have shown that this compound enhances insulin secretion in isolated pancreatic islets under glucose-stimulated conditions.
- Comparative Studies : In comparative analyses with other GPR119 agonists, this compound exhibited superior efficacy in stimulating GLP-1 release and insulin secretion .
特性
IUPAC Name |
(E)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-3-5-16(19-12-13)22-14-7-9-20(10-8-14)17(21)6-4-15-2-1-11-23-15/h1-6,11-12,14H,7-10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGJHPBSDPLLRM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














